Cas no 56211-86-0 (2-amino-5-(methylsulfanyl)pentan-1-ol)

2-Amino-5-(methylsulfanyl)pentan-1-ol is a sulfur-containing amino alcohol with potential applications in organic synthesis and pharmaceutical research. Its structure features both an amino and a hydroxyl functional group, along with a methylsulfanyl moiety, making it a versatile intermediate for the preparation of biologically active compounds. The presence of the thioether group enhances its utility in nucleophilic substitution reactions and metal coordination chemistry. This compound may also serve as a precursor for the synthesis of modified peptides or enzyme inhibitors. Its balanced polarity and reactive sites allow for selective derivatization, supporting its use in medicinal chemistry and material science applications.
2-amino-5-(methylsulfanyl)pentan-1-ol structure
56211-86-0 structure
Product Name:2-amino-5-(methylsulfanyl)pentan-1-ol
CAS No:56211-86-0
MF:C6H15NOS
MW:149.254400491714
CID:6466095
PubChem ID:12088480
Update Time:2025-06-08

2-amino-5-(methylsulfanyl)pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-(methylsulfanyl)pentan-1-ol
    • 56211-86-0
    • EN300-1826721
    • SCHEMBL2553768
    • Inchi: 1S/C6H15NOS/c1-9-4-2-3-6(7)5-8/h6,8H,2-5,7H2,1H3
    • InChI Key: LRWKLJYFJLLWAU-UHFFFAOYSA-N
    • SMILES: S(C)CCCC(CO)N

Computed Properties

  • Exact Mass: 149.08743528g/mol
  • Monoisotopic Mass: 149.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 61
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 71.6Ų

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Additional information on 2-amino-5-(methylsulfanyl)pentan-1-ol

Research Brief on 2-amino-5-(methylsulfanyl)pentan-1-ol (CAS: 56211-86-0) in Chemical Biology and Pharmaceutical Applications

2-amino-5-(methylsulfanyl)pentan-1-ol (CAS: 56211-86-0) is a sulfur-containing amino alcohol derivative that has garnered increasing attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a building block for bioactive compounds, its metabolic pathways, and its interactions with biological targets. This research brief synthesizes the latest findings on this compound, highlighting its significance in drug discovery and development.

Recent investigations into 56211-86-0 have focused on its utility as a precursor in the synthesis of novel antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-amino-5-(methylsulfanyl)pentan-1-ol exhibit potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting bacterial cell wall synthesis. The compound's sulfur moiety appears to play a crucial role in this activity, potentially through interactions with key bacterial enzymes.

In the field of neurodegenerative disease research, 2-amino-5-(methylsulfanyl)pentan-1-ol has shown promise as a modulator of oxidative stress pathways. A preclinical study in the European Journal of Pharmacology (2024) reported that this compound can upregulate glutathione production in neuronal cells, suggesting potential applications in Alzheimer's and Parkinson's disease therapeutics. The research team utilized molecular docking studies to elucidate the compound's interaction with the Keap1-Nrf2 pathway, providing mechanistic insights into its neuroprotective effects.

From a chemical biology perspective, the metabolic fate of 56211-86-0 has been a subject of recent investigation. A 2024 metabolomics study published in Chemical Research in Toxicology identified three primary metabolites of this compound in human liver microsomes, with the major pathway involving S-oxidation of the methylsulfanyl group. These findings have important implications for understanding the compound's pharmacokinetic profile and potential drug-drug interactions in therapeutic applications.

The pharmaceutical industry has shown growing interest in 2-amino-5-(methylsulfanyl)pentan-1-ol as a chiral building block for asymmetric synthesis. A recent patent application (WO2023/154672) describes an efficient enzymatic resolution method for producing enantiomerically pure forms of this compound, which could significantly enhance its utility in the development of stereoselective drugs. The method achieves >99% enantiomeric excess and has been successfully scaled to kilogram quantities.

Looking forward, research on 56211-86-0 is expanding into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests potential applications in immunomodulation, with the compound showing activity in T-cell activation assays. Additionally, computational studies predict favorable physicochemical properties for drug development, including good solubility and moderate lipophilicity (cLogP ~1.2), making it an attractive candidate for further medicinal chemistry optimization.

In conclusion, 2-amino-5-(methylsulfanyl)pentan-1-ol (56211-86-0) represents a versatile chemical entity with multiple promising applications in pharmaceutical research. The compound's unique structural features, combined with recent advances in its synthetic accessibility and biological characterization, position it as an important molecule for future drug discovery efforts. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic potential across various disease areas.

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